(2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Description
This compound features a methanone core linking a 2,3-dimethylindole moiety to a 4-(4-methoxyphenyl)piperazine group. Such structural attributes position it within a class of bioactive molecules targeting neurological or parasitic diseases .
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H25N3O2/c1-15-16(2)23-21-9-4-17(14-20(15)21)22(26)25-12-10-24(11-13-25)18-5-7-19(27-3)8-6-18/h4-9,14,23H,10-13H2,1-3H3 |
InChI Key |
USEKDBVHJWGNOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. The indole derivative can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperazine derivative can be prepared by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent .
The final step involves the coupling of the indole and piperazine derivatives through a condensation reaction. This can be achieved by reacting the indole derivative with the piperazine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, alcohols, and substituted indole derivatives .
Scientific Research Applications
(2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Piperazine Substituents
- (2,3-Dimethyl-1H-indol-5-yl)[4-(2,3-Dimethylphenyl)piperazin-1-yl]methanone (): Replacing the 4-methoxyphenyl with a 2,3-dimethylphenyl group introduces steric bulk and reduced polarity.
- Thiophen-2-yl[4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl]methanone (Compound 21, ): The trifluoromethyl group is electron-withdrawing, enhancing metabolic stability but possibly reducing solubility. Compared to the methoxy group, this substitution may shift activity toward targets like sigma receptors or monoamine transporters .
- The furan ring, less aromatic than indole, may reduce π-π stacking interactions in hydrophobic binding pockets .
Core Heterocycle Modifications
- (4-(4-Methoxyphenyl)piperazin-1-yl)(9-Methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (Compound 7d, ): Replacing dimethylindole with a pyridoindole scaffold improved anti-parasitic activity (5x potency against Leishmania donovani). The pyridine nitrogen may engage in additional dipole interactions, enhancing target binding .
- 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-Methyl-1H-indol-3-yl)ethanone (): The ethanone linker increases conformational flexibility compared to methanone. The benzhydryl group’s bulkiness may limit blood-brain barrier penetration but improve peripheral target engagement .
Linker and Functional Group Differences
- The ethylpyrazole adds steric hindrance, which may compromise binding to compact active sites .
Biological Activity
(2,3-dimethyl-1H-indol-5-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound is characterized by a complex structure that includes an indole moiety and a piperazine ring. Its molecular formula is C20H24N4O2, and it features several functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have demonstrated that derivatives of indole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Reference Compound |
|---|---|---|
| HCT-116 | 1.9 | Doxorubicin (3.23) |
| MCF-7 | 2.3 | Doxorubicin (3.23) |
These findings suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation through various pathways, including the modulation of signaling pathways involved in cancer progression .
Neuropharmacological Effects
Compounds containing piperazine and indole structures have been investigated for their neuropharmacological effects. Specifically, studies have indicated that such compounds can exhibit antidepressant and anxiolytic properties. The mechanism may involve the modulation of serotonin receptors, which are critical in regulating mood and anxiety .
Antimicrobial Activity
There is also emerging evidence supporting the antimicrobial properties of indole derivatives. Research has shown that certain analogs possess activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways related to mood regulation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism or proliferation.
- Apoptosis Induction : The compound could trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of indole-based compounds in preclinical models:
- A study evaluating a related compound demonstrated significant tumor regression in xenograft models when administered at doses correlating with its IC50 values against HCT-116 cells .
- Another investigation into its neuropharmacological effects revealed improved behavioral outcomes in animal models of depression following treatment with similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
